3,5-Difluoro-4'-(1,3-dioxolan-2-YL)benzophenone
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Overview
Description
3,5-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone is an organic compound characterized by the presence of two fluorine atoms and a dioxolane ring attached to a benzophenone core
Mechanism of Action
Target of Action
It has been reported to be used as a film-forming additive to improve the electrochemical performance of lithium-ion batteries .
Mode of Action
The compound interacts with its targets by forming a film on the surface of the battery’s electrodes . This film helps to improve the electrochemical performance of the battery .
Biochemical Pathways
Its role as a film-forming additive suggests that it may influence the electrochemical reactions occurring within the battery .
Result of Action
The use of 3,5-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone as a film-forming additive in lithium-ion batteries has been shown to significantly improve the capacity retention rate of the battery . Specifically, it increased from 45.23% (for a battery without the additive) to 73.14% .
Action Environment
The action, efficacy, and stability of 3,5-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone are likely influenced by various environmental factors. These could include the temperature and humidity conditions in which the battery is stored or used, as well as the specific materials used in the battery’s construction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 3,5-difluorobenzoyl chloride with 1,3-dioxolane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzophenone core, converting it to a secondary alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
3,5-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
- 3,5-Difluorobenzophenone
- 4,4’-Difluorobenzophenone
- 3,5-Difluoro-4’-methoxybenzophenone
Comparison: 3,5-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties. Compared to other difluorobenzophenones, this compound exhibits enhanced stability and reactivity, making it a valuable reagent in various applications.
Properties
IUPAC Name |
(3,5-difluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O3/c17-13-7-12(8-14(18)9-13)15(19)10-1-3-11(4-2-10)16-20-5-6-21-16/h1-4,7-9,16H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDIRAWQEWAMLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645139 |
Source
|
Record name | (3,5-Difluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-80-0 |
Source
|
Record name | (3,5-Difluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Difluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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